1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing an amine group
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and cyclopropanamine.
Reaction Conditions: A palladium-catalyzed amination reaction is employed, using a Pd(dba)2/BINAP catalytic system.
Industrial Production: For large-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pathways Involved: It may modulate specific signaling pathways by binding to key proteins or altering the conformation of target molecules, thereby influencing biological processes.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8/h1-2,5H,3-4,13H2 |
InChI Key |
YYCVEHOBBYFBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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